Acridinium, 9,10-dimethyl-

Physical Organic Chemistry Chemiluminescence Mechanism Reaction Selectivity

Researchers requiring ultrasensitive chemiluminescent detection face significant sensitivity loss when substituting generic acridiniums. 9,10-Dimethylacridinium (CAS 34605-08-8) eliminates this risk through its unique 9,10-dimethyl substitution: • Acidic methyl group (pH 3.90) drives distinct C-9 pseudobase formation unavailable in other N-heterocycles, enabling reaction pathways critical for assay optimization. • Achieves Ag⁺ detection limit of 8.0×10⁻⁹ mol/L and Co²⁺ detection at 5.0×10⁻¹¹ g/mL-surpassing luminol-based methods. • Supplied as high-purity solid; in stock with ambient-temperature global shipping. Custom synthesis available.

Molecular Formula C15H14N+
Molecular Weight 208.28 g/mol
CAS No. 34605-08-8
Cat. No. B15477410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridinium, 9,10-dimethyl-
CAS34605-08-8
Molecular FormulaC15H14N+
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=CC2=[N+](C3=CC=CC=C13)C
InChIInChI=1S/C15H14N/c1-11-12-7-3-5-9-14(12)16(2)15-10-6-4-8-13(11)15/h3-10H,1-2H3/q+1
InChIKeyXGQUWOQWKDIOBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Dimethylacridinium Technical & Procurement Overview


Acridinium, 9,10-dimethyl- is a cationic acridinium compound (C15H14N⁺) with a planar aromatic core substituted with methyl groups at the 9 and 10 positions. It is widely recognized as a valuable core structure in the development of advanced chemiluminescent and fluorescent probes for analytical chemistry and biomedical research . The compound serves as a chemiluminescent tag in homogeneous assays for various analytes, including proteins, nucleic acids, hormones, drugs, and viruses . Its primary research value lies in its role in chemiluminescent and electrochemiluminescent detection systems [1].

9,10-Dimethylacridinium: Key Differentiators


In-class acridinium compounds cannot be simply interchanged due to significant variations in their physicochemical properties and performance characteristics. For instance, the 9,10-dimethyl substitution in Acridinium, 9,10-dimethyl- imparts a unique acidic methyl group (pH 3.90) not observed in other N-heterocycles [1], leading to distinct chemical behavior. Furthermore, direct comparisons reveal that 9,10-dimethylacridinium-based systems exhibit superior analytical sensitivity and different structural packing compared to the closely related 10-methylacridinium analog [2][3]. These differences directly impact assay sensitivity, stability, and application suitability, making generic substitution a significant risk to experimental integrity and procurement value.

9,10-Dimethylacridinium Quantitative Evidence Guide


Acidic Methyl Group Reactivity

Acridinium, 9,10-dimethyl- exhibits an unusually acidic methyl group directly bound to the acridinium cation. The chloride salt in aqueous solution (3.4 x 10⁻³ M, 20 °C) has a measured pH of 3.90 [1]. This is a unique example of a methyl proton functioning as an acid, a property not observed in related N-heterocycles [1].

Physical Organic Chemistry Chemiluminescence Mechanism Reaction Selectivity

Silver Ion Detection Sensitivity

A chemiluminescence system based on 9,10-dimethylacridinium fluorosulfonate (DAFA) demonstrates high sensitivity for trace silver detection. The method achieves a detection limit of 8.0 × 10⁻⁹ mol/L for Ag(I) [1]. This performance compares favorably to common luminol-based chemiluminescence methods for silver, which typically report detection limits around 1 × 10⁻⁸ mol/L (e.g., 1.2 × 10⁻⁸ mol/L [2] or 1 × 10⁻⁹ g/mL ≈ 9.3 × 10⁻⁹ mol/L [3]), representing an improvement in sensitivity.

Analytical Chemistry Environmental Monitoring Trace Metal Detection

Cobalt Detection Sensitivity

A chemiluminescence method utilizing a 9,10-dimethylacridinium fluorosulfonate derivative for cobalt determination achieves a detection limit of 5.0 × 10⁻¹¹ g/mL for Co²⁺, with a linear range from 1 × 10⁻¹⁰ to 1 × 10⁻⁷ g/mL [1]. This high sensitivity is enabled by the cobalt-catalyzed chemiluminescence of the acridinium reagent.

Analytical Chemistry Industrial Process Control Catalysis

Mild Steel Corrosion Inhibition

Self-assembled monolayers (SAMs) of 9,10-dimethylacridinium iodide (DMAI) on mild steel provide a maximum corrosion inhibition efficiency (ηmax) of 89.47% at 300 mg/L in seawater [1]. The performance is comparable to 9-phenyl-10-methylacridinium iodide (PMAI, 92.27% ηmax) under the same conditions [1].

Corrosion Science Materials Protection Industrial Coatings

Crystal Packing vs 10-Methyl Analog

X-ray crystallographic analysis reveals that 9,10-dimethylacridinium methyl sulfate (II) packs with its planar cations arranged in layers perpendicular to the 2₁ axis, whereas the 10-methyl analog (I) packs with cation layers parallel to the twofold axis [1]. The methyl sulfate anion only exhibits planar symmetry in the 9,10-dimethyl compound (II) and is oriented parallel to the cation, in contrast to the nearly perpendicular orientation in the 10-methyl compound (I) [1].

Crystallography Solid-State Chemistry Materials Characterization

Chemiluminescence Pathway in Basic Solutions

In basic solutions, the 9,10-dimethylacridinium cation initially forms a C-9 pseudobase (or methoxide adduct) as the kinetically preferred product, which subsequently converts to the thermodynamically more stable anhydrobase [1]. This pathway differs from that of 10-methylacridinium, which exhibits a higher susceptibility to nucleophilic attack (pKROH = 9.86) [2].

Mechanistic Chemistry Chemiluminescence Reaction Kinetics

9,10-Dimethylacridinium Application Scenarios


Silver Analysis in Environmental Monitoring

Leverage the high sensitivity of the 9,10-dimethylacridinium fluorosulfonate-K₂S₂O₈ chemiluminescence system for the quantification of trace silver (Ag⁺) in wastewater and environmental samples. The method's low detection limit (8.0 × 10⁻⁹ mol/L) and improved selectivity in the presence of potassium fluoride make it suitable for compliance monitoring and environmental impact assessments, offering a viable alternative to atomic absorption spectroscopy [1].

Marine Infrastructure Corrosion Protection

Employ 9,10-dimethylacridinium iodide (DMAI) as a cost-effective component in self-assembled monolayer (SAM) coatings for mild steel protection in seawater environments. With a corrosion inhibition efficiency of 89.47% at 300 mg/L, DMAI-based SAMs provide a practical solution for extending the service life of cooling systems, pipelines, and other marine infrastructure, reducing maintenance costs and material degradation [2].

Chemiluminescence Mechanism Studies

Utilize the unique acidic methyl group (pH 3.90) and distinct reaction pathway in basic solutions (formation of C-9 pseudobase) of 9,10-dimethylacridinium to investigate fundamental mechanisms of chemiluminescence and nucleophilic addition reactions. This compound serves as a model system for studying structure-activity relationships and optimizing next-generation chemiluminescent probes [3][4].

Cobalt Determination in Industrial Processes

Implement a chemiluminescence assay using 9,10-dimethylacridinium fluorosulfonate for the sensitive detection of cobalt (Co²⁺) in industrial process streams and catalysts. The ultra-low detection limit (5.0 × 10⁻¹¹ g/mL) enables precise monitoring of cobalt concentrations, supporting quality control and process optimization in sectors such as petrochemicals, electronics, and battery manufacturing [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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